Bicyclo[3.2.1]octane-2,2-diol
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Overview
Description
Bicyclo[3.2.1]octane-2,2-diol is an organic compound with a bicyclic structure. This compound is characterized by its unique framework, which consists of two fused rings. The bicyclo[3.2.1]octane system is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-2,2-diol can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method typically requires specific reaction conditions, such as the use of samarium diiodide for the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the bicyclic framework.
Scientific Research Applications
Bicyclo[3.2.1]octane-2,2-diol has a wide range of applications in scientific research:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: The compound’s potential biological activity has led to its investigation as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-2,2-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[3.2.1.02,7]octane : A related compound with an additional ring .
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness
Bicyclo[3.2.1]octane-2,2-diol is unique due to the presence of two hydroxyl groups at the 2,2-positions, which significantly influence its chemical reactivity and potential applications. This distinguishes it from other bicyclic compounds that may lack these functional groups or have different ring structures.
Properties
CAS No. |
253875-88-6 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-2,2-diol |
InChI |
InChI=1S/C8H14O2/c9-8(10)4-3-6-1-2-7(8)5-6/h6-7,9-10H,1-5H2 |
InChI Key |
XARWQKZGAISNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC2(O)O |
Origin of Product |
United States |
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